(S)-2-Amino-2-methylhex-5-enoic acid
Overview
Description
(S)-2-Amino-2-methylhex-5-enoic acid: is a chiral amino acid derivative with the molecular formula C7H13NO2 . This compound is characterized by its unique structure, which includes an amino group, a methyl group, and a double bond in the carbon chain. It is a light brown solid with a molecular weight of 143.19 g/mol .
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a series of chemical reactions starting from simpler organic compounds. One common method involves the reaction of 2-methylhex-5-enoic acid with an appropriate amine source under controlled conditions.
Industrial Production Methods: On an industrial scale, the synthesis of This compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction environments to control the stereochemistry of the product.
Chemical Reactions Analysis
(S)-2-Amino-2-methylhex-5-enoic acid: undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding amine oxide.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides can be used in substitution reactions.
Major Products Formed:
Oxidation: Amine oxide derivatives.
Reduction: Alcohols.
Substitution: Substituted amine derivatives.
Scientific Research Applications
(S)-2-Amino-2-methylhex-5-enoic acid: has various applications in scientific research, including:
Chemistry: It serves as a building block in organic synthesis and can be used to create more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (S)-2-Amino-2-methylhex-5-enoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the carboxylic acid group can participate in hydrogen bonding and other interactions. These properties make it useful in various biochemical and pharmaceutical applications.
Comparison with Similar Compounds
(R)-2-Amino-2-methylhex-5-enoic acid
2-Amino-2-methylhexanoic acid
2-Amino-5-methylhexanoic acid
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Properties
IUPAC Name |
(2S)-2-amino-2-methylhex-5-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-3-4-5-7(2,8)6(9)10/h3H,1,4-5,8H2,2H3,(H,9,10)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVMALDNOMXRAP-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CCC=C)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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